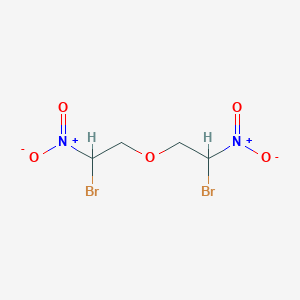
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine as a brominating agent and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted nitroethanes .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of antimicrobial agents, preservatives, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane involves its interaction with molecular targets through its nitro and bromo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include nucleophilic attack on the bromine atoms and reduction of the nitro groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used as a preservative in various products.
2-Bromoacetophenone: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Uniqueness
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is unique due to its specific combination of bromo and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .
Eigenschaften
CAS-Nummer |
834887-54-6 |
|---|---|
Molekularformel |
C4H6Br2N2O5 |
Molekulargewicht |
321.91 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H6Br2N2O5/c5-3(7(9)10)1-13-2-4(6)8(11)12/h3-4H,1-2H2 |
InChI-Schlüssel |
LMUAZNFRVVMWNC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])Br)OCC([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
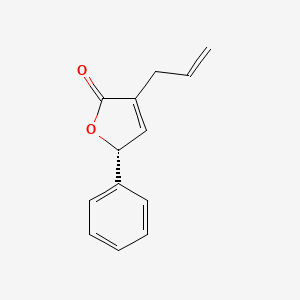
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
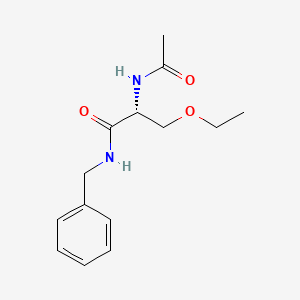
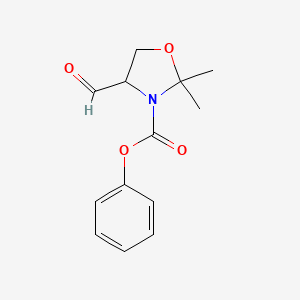
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
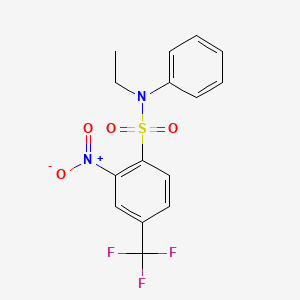
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)
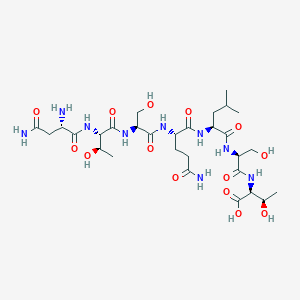

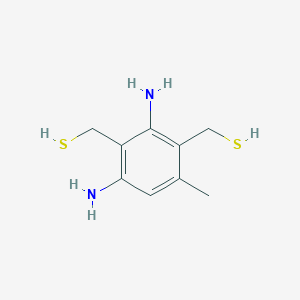
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
